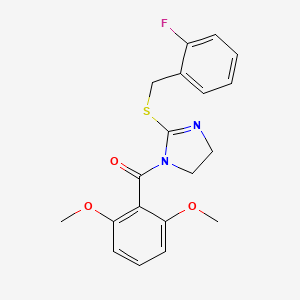![molecular formula C26H25N5O2 B2747919 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 2034309-02-7](/img/structure/B2747919.png)
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound comprises a pyridazinone moiety coupled with an imidazo[1,2-a]pyridine ring, suggesting interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves a multi-step reaction sequence:
Formation of the Pyridazinone Core: The synthesis starts with the formation of the pyridazinone core, which can be prepared by the cyclization of appropriate hydrazine derivatives with diketones.
Coupling with Imidazo[1,2-a]pyridine: The pyridazinone intermediate is then coupled with an imidazo[1,2-a]pyridine derivative via a condensation reaction.
Final Product Formation: The final step involves the amide bond formation between the coupled intermediate and a suitable aniline derivative under conditions like reflux in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are not widely reported. similar compounds are often produced through batch reactions in industrial reactors, considering scaling up the reaction conditions from laboratory methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites, particularly where double bonds or reactive side groups are present.
Reduction: Reduction reactions can target nitro groups or other reducible functionalities within the molecule.
Substitution: This includes both nucleophilic and electrophilic substitution reactions, typically at positions on the aromatic rings or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallics.
Major Products Formed
The reactions mentioned lead to various derivatives of the original compound, often modifying its activity or introducing new functional groups for further functionalization.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules in medicinal chemistry.
Biology
Medicine
Investigated for possible therapeutic uses due to its structural similarity to other biologically active compounds.
Industry
Employed in the development of specialized materials or catalysts due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is not fully elucidated. its potential interaction with specific enzymes or receptors in biological systems is of significant interest. The compound may act by mimicking natural substrates or inhibitors, thereby modulating the activity of the targeted proteins or pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridazin-3(2H)-one
Imidazo[1,2-a]pyridine Derivatives
Uniqueness
What sets 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide apart from similar compounds is its combined structural motifs of pyridazinone and imidazo[1,2-a]pyridine. This duality confers unique reactivity and potential bioactivity, making it a valuable compound for diverse research fields.
Got any other interesting compounds you’re curious about?
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18(31-25(32)15-14-21(29-31)19-9-3-2-4-10-19)26(33)28-22-12-6-5-11-20(22)23-17-30-16-8-7-13-24(30)27-23/h2-6,9-12,14-15,17-18H,7-8,13,16H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUXDJMVGKQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CN3CCCCC3=N2)N4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)
![N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2747837.png)

![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(pyridin-2-yl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2747843.png)
![6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2747844.png)




![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)




